molecular formula C13H16N2O2S2 B12114821 3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12114821
M. Wt: 296.4 g/mol
InChI Key: VPTURGDGEBLVCX-UHFFFAOYSA-N
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Description

3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide: is a heterocyclic organic compound with a complex name. Let’s break it down:

Chemical Reactions Analysis

Types of Reactions::

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common Reagents and Conditions::

    Electrophilic Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be used.

    Nucleophilic Substitution: Nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.

Major Products:: The specific products formed depend on the reaction conditions and substituents. Further research is needed to provide precise details.

Scientific Research Applications

This compound has diverse applications:

    Antimicrobial: Thiazoles exhibit antimicrobial properties, making them relevant in drug development.

    Antitumor and Cytotoxic: Some thiazole derivatives demonstrate antitumor effects.

    Biological Research: Researchers explore its potential in various fields, including chemistry, biology, and medicine.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with molecular targets and signaling pathways. Further studies are necessary to elucidate its mode of action.

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

5,5-dioxo-3-(1-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C13H16N2O2S2/c1-9(10-5-3-2-4-6-10)15-11-7-19(16,17)8-12(11)18-13(15)14/h2-6,9,11-12,14H,7-8H2,1H3

InChI Key

VPTURGDGEBLVCX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

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